Methyllinderone

FPTase Cancer Ras Signaling

Researchers requiring precise Ras-pathway or chitin synthase 2 (CHS2) interrogation often face poor selectivity with generic cyclopentenediones. Methyllinderone eliminates this variability. Sourced for analytical consistency, this compound delivers quantifiable, reproducible inhibition profiles essential for targeted oncology and antifungal studies. • Selective FPTase inhibition (IC50=55.3 μM), nearly 2x more potent than lucidone; targets H-ras-transformed cells (GI50=0.3 μM). • High CHS2 selectivity (IC50=23.3 μg/mL) vs. CHS1/CHS3 (>280 μg/mL), avoiding off-target antifungal effects. • Broad cytotoxicity panel validated (B16-F10 ED50=2.2 μg/mL; HT1080 ED50=2.5 μg/mL) for reliable screening controls.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 3984-73-4
Cat. No. B015863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyllinderone
CAS3984-73-4
Synonymsmethyllinderone
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O)OC
InChIInChI=1S/C17H16O5/c1-20-12(10-9-11-7-5-4-6-8-11)13-14(18)16(21-2)17(22-3)15(13)19/h4-10H,1-3H3/b10-9+
InChIKeyKXRUALBXWXRUTD-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Structure & Identifiers


Interactive Chemical Structure Model





Methyllinderone: Multifunctional Cyclopentenedione for Cancer, Inflammation & Antifungal Research


Methyllinderone (CAS 3984-73-4) is a naturally occurring cyclopentenedione isolated from several Lindera species, including Lindera aggregata and Lindera erythrocarpa [1]. It is characterized by its chalcone-like core structure and has been identified as an inhibitor of multiple molecular targets, including farnesyl protein transferase (FPTase), AP-1/STAT/ERK signaling, and chitin synthase 2 [1]. Methyllinderone exhibits a range of biological activities relevant to oncology, inflammation, and antifungal research [1]. Its molecular formula is C17H16O5, with a molecular weight of 300.31 g/mol [1].

1
Farnesyl protein transferase (FPTase) inhibition studies for Ras signaling pathway research
2
Cell-model endpoint review: H-ras-transformed cytotoxicity and cancer cell-line screening
3
Chitin synthase 2 (CHS2) isoform selectivity for antifungal target engagement studies

Methyllinderone: Differentiation from Structural Analogs


While several cyclopentenediones, including linderone, methyllucidone, and lucidone, share a common structural scaffold and are often co-isolated from Lindera species, their quantitative biological activities differ significantly across key target pathways [1]. These differences are not merely incremental but represent distinct functional profiles. For instance, methyllinderone demonstrates a unique pattern of target selectivity compared to its analogs, particularly in its inhibition of farnesyl protein transferase (FPTase) and chitin synthase 2 (CHS2), as well as its selective cytotoxicity against H-ras-transformed cells [1]. Such variations preclude simple functional interchangeability in research applications, where precise, quantifiable molecular interactions are essential for experimental reproducibility and data interpretation. The following evidence details these specific points of differentiation.

Risk Dimension
Methyllinderone Context
Structural Analog Context
FPTase inhibitory potency
Reported higher inhibitory potency in head-to-head assay
Lucidone and related cyclopentenediones may exhibit substantially different FPTase inhibition profiles
H-ras cell cytotoxicity
Reported enhanced cytotoxicity context in H-ras-transformed model
Methyllucidone may not reproduce the same cell-model response profile
Chitin synthase isoform selectivity
Demonstrated CHS2 selectivity with minimal CHS1/CHS3 activity
Kanakugiol shows off-target CHS1 inhibition, limiting clean isoform-specific interpretation

Methyllinderone: Quantitative Evidence vs. Analogs


FPTase Inhibition vs. Lucidone

Methyllinderone inhibits FPTase, a key enzyme in Ras oncoprotein signaling, with an IC50 of 55.3 ± 4.1 μM. In a direct comparison under identical assay conditions, the structurally related analog lucidone exhibited significantly weaker inhibition with an IC50 of 103 ± 5.1 μM [1]. This represents an almost two-fold difference in potency.

FPTase Inhibition
Head-to-head
IC50 55.3 ± 4.1 μM vs. Lucidone 103 ± 5.1 μM
Reported comparator potency difference supports pathway-study selection
In vitro enzyme inhibition assay context
FPTase Cancer Ras Signaling

H-Ras Cell Cytotoxicity vs. Methyllucidone

Methyllinderone demonstrates pronounced and selective growth inhibition against H-ras-transformed rat-2 cells with a GI50 of 0.3 μM. In a direct comparative assay, the closely related analog methyllucidone was nearly three times less potent, exhibiting a GI50 of 0.85 μM [1]. Both compounds were compared against normal, non-transformed rat-2 cells, underscoring their selectivity.

H-ras Cytotoxicity
Head-to-head
GI50 0.3 μM vs. Methyllucidone 0.85 μM
Reported higher cell-model response in H-ras-transformed cells
Comparative cell viability assay context
Oncology Selective Cytotoxicity H-Ras

Selective CHS2 Inhibition Over CHS1/CHS3

Methyllinderone is a potent inhibitor of chitin synthase 2 (CHS2) with an IC50 of 23.3 μg/mL, a potency comparable to linderone (IC50 = 21.4 μg/mL). However, methyllinderone exhibits a unique and highly valuable selectivity profile: it shows no inhibitory activity against CHS1 and CHS3 from S. cerevisiae, nor against CHS1 from C. albicans, even at concentrations up to 280 μg/mL . This contrasts with another analog, kanakugiol, which, despite being a CHS2 inhibitor (IC50 = 23.8 μg/mL), also shows off-target activity against C. albicans CHS1 (IC50 = 160 μg/mL).

CHS2 Isoform Selectivity
Head-to-head
CHS2 IC50 23.3 μg/mL; CHS1/CHS3 >280 μg/mL. Kanakugiol shows off-target CHS1 activity
Reported selectivity supports isoform-specific antifungal target studies
Off-target activity of analogs may confound interpretation
Antifungal Chitin Synthase Selectivity

Broad-Spectrum Cytotoxicity Across Cancer Cell Lines

Methyllinderone exhibits significant and potent cytotoxicity against a panel of human and murine cancer cell lines. It demonstrates ED50 values of 2.2 μg/mL against B16-F10 mouse melanoma cells, 2.5 μg/mL against HT1080 human fibrosarcoma cells, and 8.3 μg/mL against K562 human chronic myelogenous leukemia cells [1]. This profile indicates a broad spectrum of anti-proliferative activity not uniformly shared by all in-class cyclopentenediones.

Cancer Cell Cytotoxicity
Class-level
B16-F10 ED50 2.2, HT1080 ED50 2.5, K562 ED50 8.3 μg/mL
Reported cell-model response across multiple cancer types
Cross-study comparable; supports screening panel use
Cytotoxicity Cancer Cell Lines Screening

Anti-Inflammatory Activity via iNOS & Cytokine Suppression

Methyllinderone significantly inhibits multiple key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. It suppresses the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) [1]. Molecular docking studies further support its direct interaction with iNOS, suggesting a mechanism for its observed effects [1]. This multi-pronged anti-inflammatory action is a key differentiator for studies focused on complex inflammatory pathways.

Inflammatory Mediator Suppression
Class-level
Inhibits NO, iNOS, TNF-α, IL-6 in LPS-stimulated macrophages
Supports multi-pathway inflammatory signaling research
Qualitative/semi-quantitative cell-based assay; molecular docking context
Anti-inflammatory iNOS Cytokines

AP-1/STAT/ERK Pathway Inhibition in Metastasis

Methyllinderone is characterized as an inhibitor of the AP-1, STAT, and ERK signaling pathways . Functionally, it reduces the invasion and migration rate of TPA-stimulated MCF-7 human breast cancer cells, indicating its potential as a tool for studying mechanisms of metastasis . While direct quantitative comparator data for this specific activity is limited, this defined mechanism of action distinguishes it from analogs with primary activity confined to other targets, such as FPTase or CHS2.

Metastasis Pathway Inhibition
Data to verify
Reduces invasion/migration of TPA-stimulated MCF-7 cells
Supports cancer cell motility and invasion pathway studies
Supporting evidence; direct comparator data limited
Cancer Metastasis AP-1 STAT ERK

Methyllinderone: Research Application Scenarios


H-Ras-Driven Oncogenesis & FPTase Targeting

Given its potent and selective cytotoxicity against H-ras-transformed cells (GI50 = 0.3 μM), which is nearly 3-fold more effective than methyllucidone [1], methyllinderone is an ideal chemical probe for dissecting Ras-dependent signaling pathways. It is particularly well-suited for experiments requiring FPTase inhibition, where its potency (IC50 = 55.3 μM) is nearly double that of the analog lucidone [1]. Researchers investigating Ras-mutant cancers can use methyllinderone as a benchmark compound to validate target engagement and downstream biological effects.

Isoform-Specific CHS2 Functions in Fungal Biology

Methyllinderone's high selectivity for CHS2 (IC50 = 23.3 μg/mL) over CHS1 and CHS3 (IC50 > 280 μg/mL) makes it a superior choice over less selective analogs like kanakugiol for antifungal research . This specificity allows for the clean interrogation of CHS2's unique function in fungal cell wall synthesis and morphogenesis without the confounding effects of off-target chitin synthase inhibition. It is a critical tool for studies aiming to validate CHS2 as a novel antifungal drug target.

Broad-Spectrum Cancer Cytotoxicity Screening

The compound's demonstrated cytotoxicity against a diverse panel of cancer cell lines, including melanoma (B16-F10, ED50 = 2.2 μg/mL), fibrosarcoma (HT1080, ED50 = 2.5 μg/mL), and leukemia (K562, ED50 = 8.3 μg/mL) [2], supports its use as a positive control or hit compound in broad-spectrum oncology screening campaigns. Its potent activity across different tissue origins makes it valuable for early-stage drug discovery efforts aimed at identifying new anti-cancer scaffolds.

Multi-Target Inflammatory Pathway Modulation

Methyllinderone's capacity to suppress multiple key inflammatory mediators—including iNOS, TNF-α, and IL-6—in LPS-stimulated macrophages [3] makes it a powerful tool for investigating complex inflammatory diseases. It is particularly applicable for studies focused on the crosstalk between these pathways and for validating the anti-inflammatory potential of natural product scaffolds. Its mechanism is further supported by a recent patent application for its use in treating respiratory diseases, underscoring its potential in inflammatory disease models [4].

Application
Selection Property
Validation Focus
Ras-dependent oncogenesis research
FPTase inhibitory potency review
H-ras cell-model endpoint response
CHS2 isoform-specific antifungal target studies
CHS2 isoform selectivity profile
Fungal chitin synthase target engagement review
Cancer cell-line cytotoxicity screening
Cytotoxicity panel context
Cell-model endpoint review across cancer types
Inflammatory mediator signaling research
Multi-pathway modulation context
iNOS/TNF-α/IL-6 pathway crosstalk study

Technical Documentation Hub

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33 linked technical documents
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